

Technical Guide to the Physical Properties of Methyl Dimethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dimethylcarbamate	
Cat. No.:	B8479999	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of methyl **dimethylcarbamate**, a compound of interest in various chemical and pharmaceutical applications. This document outlines its solubility and melting point, provides detailed experimental protocols for their determination, and includes workflow diagrams for clarity.

Core Physical Properties

Methyl **dimethylcarbamate**, with the chemical formula C₄H₉NO₂, is a carbonate ester.[1] Understanding its physical properties is crucial for its handling, formulation, and application in research and development.

Data Presentation

The following table summarizes the key quantitative physical properties of methyl dimethylcarbamate.

Property	Value	Source
Molecular Weight	103.12 g/mol	INVALID-LINK[2], INVALID-LINK[1]
Melting Point	Not available in provided search results.	
Boiling Point	Not available in provided search results.	
Solubility in Water	Log10 of Water solubility in mol/l (log10WS)	INVALID-LINK[2]
Octanol/Water Partition Coefficient	logP oct/wat	INVALID-LINK[2]

Note: Specific quantitative values for melting point, boiling point, and solubility in common solvents were not explicitly found in the initial search for methyl **dimethylcarbamate**. The table reflects the available data.

Experimental Protocols

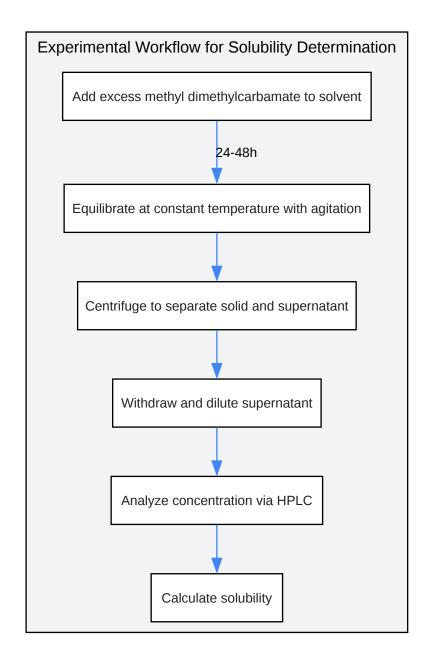
The following sections detail standardized methodologies for the experimental determination of the solubility and melting point of methyl **dimethylcarbamate**.

Solubility Determination: Static Equilibrium Method

This protocol describes a common method for determining the solubility of a compound in various solvents at a specific temperature.[3]

Materials:

- Methyl dimethylcarbamate
- Selected solvents (e.g., water, ethanol, acetone)
- Analytical balance
- Vials with screw caps



- Constant temperature shaker or water bath
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

- Add an excess amount of methyl dimethylcarbamate to a known volume of the selected solvent in a vial.
- Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
- Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the suspension to settle.
- Centrifuge the vial to separate the undissolved solid from the supernatant.
- Carefully withdraw a known volume of the supernatant.
- Dilute the supernatant with a suitable solvent to a concentration within the analytical range of the HPLC system.
- Analyze the concentration of methyl dimethylcarbamate in the diluted sample using a validated HPLC method.
- Calculate the solubility based on the measured concentration and the dilution factor.

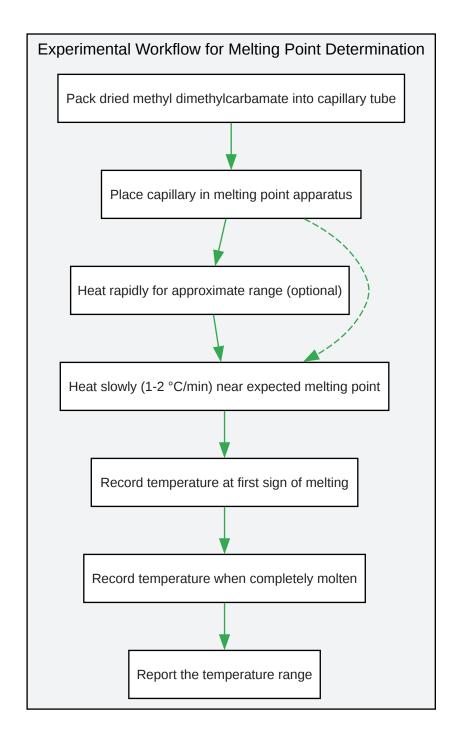
Click to download full resolution via product page

Caption: Workflow for determining the solubility of methyl dimethylcarbamate.

Melting Point Determination: Capillary Method

This protocol outlines the determination of the melting point range of a solid compound using a melting point apparatus.[4][5][6]

Materials:



- Methyl dimethylcarbamate, finely powdered and dried
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar)
- Thermometer calibrated against reference standards

Procedure:

- Introduce a small amount of the finely powdered methyl dimethylcarbamate into the open end of a capillary tube.
- Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[7]
- Place the capillary tube into the heating block of the melting point apparatus.
- For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range.[4]
- For an accurate measurement, start heating at a slow, controlled rate (e.g., 1-2 °C per minute) when the temperature is about 10-15 °C below the expected melting point.[4][7][8]
- Record the temperature at which the first signs of melting are observed (the solid begins to collapse and form liquid).[7]
- Continue heating at the same slow rate and record the temperature at which the entire sample has completely melted into a clear liquid.[7]
- The recorded temperature range is the melting point of the sample. For a pure compound, this range is typically narrow (0.5-1.0 °C).[4]

Click to download full resolution via product page

Caption: Workflow for determining the melting point of methyl dimethylcarbamate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Carbamic acid, dimethyl-, methyl ester | C4H9NO2 | CID 123254 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl dimethylcarbamate (CAS 7541-16-4) Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation [mdpi.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. davjalandhar.com [davjalandhar.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. thinksrs.com [thinksrs.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- To cite this document: BenchChem. [Technical Guide to the Physical Properties of Methyl Dimethylcarbamate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8479999#physical-properties-of-dimethylcarbamate-solubility-melting-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com